molecular formula C10H13ClN2 B14232705 (E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-propylmethanimine CAS No. 490029-11-3

(E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-propylmethanimine

Cat. No.: B14232705
CAS No.: 490029-11-3
M. Wt: 196.67 g/mol
InChI Key: BRMPGYOYCZHMEO-UHFFFAOYSA-N
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Description

(E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-propylmethanimine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the 2-position and a methyl group at the 5-position of the pyridine ring, along with a propylmethanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-propylmethanimine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chloro-5-methylpyridine.

    Formation of Intermediate: The intermediate is formed by reacting 2-chloro-5-methylpyridine with a suitable reagent to introduce the propylmethanimine group.

    Final Product: The final product, this compound, is obtained through purification and isolation techniques.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-propylmethanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may introduce various functional groups at the 2-position of the pyridine ring.

Scientific Research Applications

(E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-propylmethanimine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-propylmethanimine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-ethylmethanimine
  • (E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-butylmethanimine
  • (E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-isopropylmethanimine

Uniqueness

(E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-propylmethanimine is unique due to its specific substitution pattern on the pyridine ring and the presence of the propylmethanimine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

490029-11-3

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

1-(2-chloro-5-methylpyridin-3-yl)-N-propylmethanimine

InChI

InChI=1S/C10H13ClN2/c1-3-4-12-7-9-5-8(2)6-13-10(9)11/h5-7H,3-4H2,1-2H3

InChI Key

BRMPGYOYCZHMEO-UHFFFAOYSA-N

Canonical SMILES

CCCN=CC1=C(N=CC(=C1)C)Cl

Origin of Product

United States

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